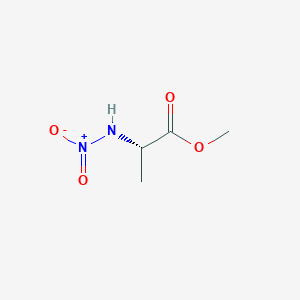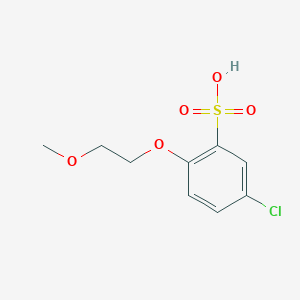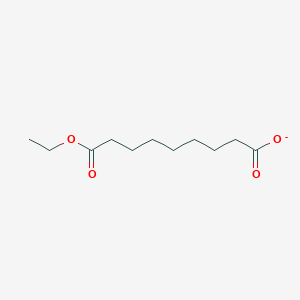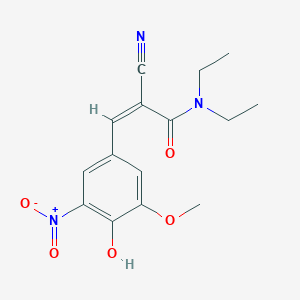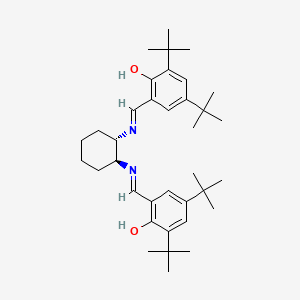
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine” is a chiral salen-type ligand . It is used for preparing Jacobsen’s catalyst suitable for enantioselective epoxidation of olefins lacking functional groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new S-methylthiosemicarbazone and two of nickel(II) complexes of Schiff base derivatives were synthesized and characterized . The antifungal and antibacterial properties of these compounds were also investigated .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The exact structure can be determined using various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps . For example, it has been used in the synthesis of nickel(II) complexes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques . For example, its melting point is reported to be between 203-206 °C .Aplicaciones Científicas De Investigación
Polymerization Catalyst
This compound has been used in the polymerization of ethylene and its copolymerization with higher olefins. It effectively catalyzes the polymerization of ethylene, forming ultra-high molecular weight polyethylene (UHMWPE). It also aids in the copolymerization of ethylene with 1-octene, resulting in ultra-high molecular weight copolymers, and the ternary copolymerization of ethylene, propylene, and 5-vinyl-2-norbornene, forming polyolefin elastomers .
Synthesis of High-Strength and High-Modulus Oriented Films
The UHMWPE produced by the catalytic action of this compound can be processed by a solventless method into high-strength and high-modulus oriented films .
Antimicrobial Activity
The compound has shown significant inhibition of the growth of all tested Gram-positive bacteria. This makes it a potential candidate for the development of new antimicrobial agents .
Synthesis of Ni(II) Complexes
The compound has been used in the synthesis of Ni(II) complexes. These complexes have been characterized and their antimicrobial activity has been studied .
Suzuki-Miyaura Coupling
An acetatopalladium(II) complex with this compound has been synthesized and used in Suzuki-Miyaura coupling .
Synthesis of Zirconium(IV) and Titanium(IV) Complexes
A series of bis (phenoxy-imine) titanium (IV) and zirconium (IV) complexes have been synthesized using this compound .
Direcciones Futuras
Propiedades
IUPAC Name |
2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54N2O2/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12/h17-22,29-30,39-40H,13-16H2,1-12H3/t29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNXDGNCEBQLGC-KYJUHHDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115810 |
Source


|
| Record name | 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine | |
CAS RN |
135616-36-3 |
Source


|
| Record name | 2,2′-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the structure of (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine influence its ability to form complexes with metals?
A: (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine acts as a tetradentate ligand, meaning it can bind to a metal center through four donor atoms. [] The molecule features two nitrogen atoms from the imine groups and two oxygen atoms from the phenolic groups, all available for coordination. This arrangement allows it to form stable complexes with various transition metals like Nickel(II) and Copper(II). [] The bulky tert-butyl groups on the ligand's structure influence the complex's geometry and steric environment, which can affect its reactivity and catalytic properties. []
Q2: What spectroscopic techniques have been used to characterize (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine and its metal complexes?
A: A combination of spectroscopic techniques has been employed to study (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine and its metal complexes. Researchers used infrared (IR) spectroscopy, vibrational circular dichroism (VCD), UV-Vis spectroscopy, and electronic circular dichroism (ECD) to analyze the ligand and its complexes. [] These techniques provide information about the molecule's vibrational modes, electronic transitions, and chiral properties. Additionally, Raman spectroscopy and the newly developed ECD-circularly polarized Raman (eCP-Raman) spectroscopy have also been used to investigate the metal complexes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-BROMOBENZO[B]THIOPHENE](/img/structure/B1147249.png)
![[(2R,3S,5R)-3-(4-Chlorobenzoyl)oxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B1147250.png)
![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)
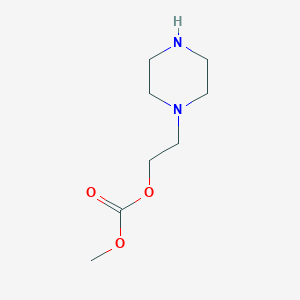
![1-[(Z)-but-1-enyl]-4-fluorobenzene](/img/structure/B1147256.png)


